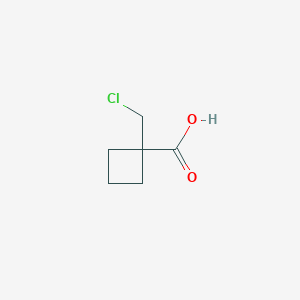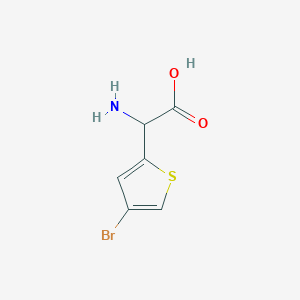![molecular formula C19H20N2O5S B2609768 N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide CAS No. 2319836-33-2](/img/structure/B2609768.png)
N-(2H-1,3-benzodioxol-5-yl)-N'-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound characterized by the presence of a benzodioxole ring, a thiophene ring, and an oxane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Intermediate: Starting from catechol, the benzodioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
Synthesis of the Thiophene Intermediate: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.
Oxane Ring Formation: The oxane ring is typically synthesized through the cyclization of diols with an appropriate leaving group under basic conditions.
Coupling Reactions: The final step involves coupling the benzodioxole, thiophene, and oxane intermediates using a diamide linkage. This can be achieved through amide bond formation reactions using reagents like carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the amide groups using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzodioxole and thiophene rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: m-CPBA, potassium permanganate (KMnO4)
Reducing Agents: LiAlH4, sodium borohydride (NaBH4)
Coupling Agents: EDCI, HOBt
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide groups can produce amines.
科学研究应用
Chemistry
In chemistry, N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests possible activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced electrical conductivity or stability.
作用机制
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-(2H-1,3-benzodioxol-5-yl)-N’-methyl-ethanediamide: Similar structure but lacks the thiophene and oxane rings.
N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(furan-3-yl)oxan-4-yl]methyl}ethanediamide: Contains a furan ring instead of a thiophene ring.
N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}propanediamide: Similar structure but with a propanediamide linkage.
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-N’-{[4-(thiophen-3-yl)oxan-4-yl]methyl}ethanediamide lies in its combination of the benzodioxole, thiophene, and oxane rings, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-17(18(23)21-14-1-2-15-16(9-14)26-12-25-15)20-11-19(4-6-24-7-5-19)13-3-8-27-10-13/h1-3,8-10H,4-7,11-12H2,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADGARCTHXDHER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2609687.png)
![N-({5-[({[(2H-1,3-BENZODIOXOL-5-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3,4-OXADIAZOL-2-YL}METHYL)-4-METHOXYBENZAMIDE](/img/structure/B2609689.png)

![[(1-Cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(1,2-benzoxazol-3-yl)acetate](/img/structure/B2609694.png)
![(2E)-3-[5-(2-methyl-3-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2609695.png)
![2-(NAPHTHALEN-1-YL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE](/img/structure/B2609697.png)

![4-{[(tert-butoxy)carbonyl]amino}-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2609700.png)

![4-(5-Chloro-2-methoxyanilino)-2-[3-(dimethylamino)propylamino]-4-oxobutanoic acid](/img/structure/B2609703.png)
![7-(4-(2-ethylbutanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2609704.png)
![1-[(2-nitrophenyl)methyl]-1H-pyrrole-2-carbonitrile](/img/structure/B2609705.png)

